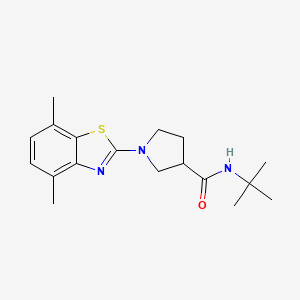

N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrrolidine-carboxamide scaffold. The benzothiazole moiety is substituted at positions 4 and 7 with methyl groups, while the pyrrolidine ring is functionalized with a tert-butyl carboxamide group at position 2. The tert-butyl substituent likely enhances lipophilicity and metabolic stability, while the dimethylbenzothiazole may influence electronic properties and binding affinity .

Properties

IUPAC Name |

N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS/c1-11-6-7-12(2)15-14(11)19-17(23-15)21-9-8-13(10-21)16(22)20-18(3,4)5/h6-7,13H,8-10H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUNYNDGLZCHIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCC(C3)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₅N₃OS

- Molecular Weight : 331.5 g/mol

- CAS Number : 2640845-72-1

Biological Activity

The compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research. Below are some key findings:

Anti-inflammatory Activity

Research indicates that derivatives of benzothiazole compounds, including this compound, can inhibit pro-inflammatory cytokines such as IL-17 and TNFα. These activities are often measured using IC₅₀ values in cellular assays.

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| Compound A | 0.013 | Human IKK-2 |

| Compound B | 0.044 | Rat IKK-2 |

| N-tert-butyl derivative | < 1 | IL-17 and TNFα production |

The inhibition of these cytokines suggests a mechanism that may involve interference with signaling pathways associated with inflammation .

Anticancer Activity

The compound has been tested against various cancer cell lines. Preliminary studies show promising results in inhibiting cell proliferation:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 20.1 |

| KB-V1 (Cervical Cancer) | 14 |

These results indicate that the compound may interfere with tubulin polymerization or induce reactive oxygen species (ROS) formation, leading to cytotoxic effects in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- Cytokine Inhibition : By blocking the production of inflammatory cytokines.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.

- ROS Generation : Promoting oxidative stress that can damage cellular components and trigger cell death .

Case Studies

A notable study investigated the effects of this compound on rheumatoid arthritis models, demonstrating a significant reduction in joint inflammation and damage when administered orally at doses as low as 16 mg/kg .

Scientific Research Applications

Antimicrobial Activity

N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide has been investigated for its antimicrobial properties. Studies indicate that benzothiazole derivatives can inhibit the growth of various bacterial strains by targeting cell wall synthesis and protein synthesis pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Mycobacterium tuberculosis. The findings suggested that it effectively inhibited bacterial growth by disrupting the DprE1 enzyme, crucial for cell wall biosynthesis.

Anticancer Properties

The compound is also being explored for its anticancer potential. Research indicates that similar benzothiazole derivatives can induce apoptosis in cancer cells and inhibit their proliferation.

Case Study: Anticancer Activity Assessment

In vitro studies on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines demonstrated that derivatives of this compound significantly reduced cell viability at low concentrations. Mechanistic studies revealed activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. It has been suggested that it modulates cytokine production, potentially offering therapeutic benefits in inflammatory conditions.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could enhance its efficacy in neurological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-tert-butyl-1-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide, we analyze structurally related benzothiazole derivatives from recent patents and pharmacological studies. Key compounds for comparison include those disclosed in a 2024 patent (), which highlight benzothiazole-containing molecules with diverse biological activities.

Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents/Modifications | Molecular Weight (g/mol) | Functional Groups | Hypothesized Activity |

|---|---|---|---|---|---|

| This compound (Target Compound) | Benzothiazole + pyrrolidine | 4,7-dimethylbenzothiazole; tert-butyl carboxamide | ~375.5 | Amide, tertiary amine | Enzyme inhibition (e.g., kinases) |

| 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1) | Benzothiazole + tetrahydroquinoline | Benzothiazolylamino; thiazole-carboxylic acid | ~428.5 | Carboxylic acid, secondary amine | Anti-inflammatory or antiviral |

| 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24) | Benzothiazole + pyridine-pyridazine | Adamantane-methyl; pyridazine-amino; carboxylic acid | ~682.7 | Carboxylic acid, adamantane, pyridazine | Anticancer or protease inhibition |

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability: The target compound’s tert-butyl carboxamide likely improves membrane permeability compared to the carboxylic acid groups in Examples 1 and 23. Carboxylic acids (e.g., Example 1) may enhance solubility but reduce passive diffusion across biological barriers .

Benzothiazole Modifications :

- The 4,7-dimethyl substitution on the benzothiazole in the target compound may alter π-π stacking interactions or steric hindrance compared to unsubstituted benzothiazole derivatives (e.g., Example 1). Methyl groups could enhance metabolic stability by blocking oxidative degradation sites.

Pharmacological Activity: Example 1’s tetrahydroquinoline-thiazole scaffold suggests activity in pathways involving quinoline-based drugs (e.g., antimalarials or kinase inhibitors). The carboxylic acid moiety may enable ionic interactions with charged residues in target proteins.

Synthetic Complexity :

- The target compound’s pyrrolidine-carboxamide structure is synthetically less complex than Example 24’s fused pyrido-pyridazine system, which may translate to higher scalability for industrial production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.